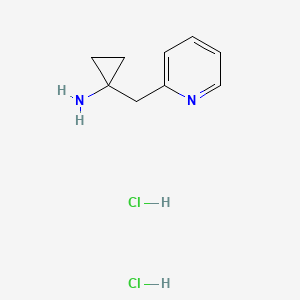

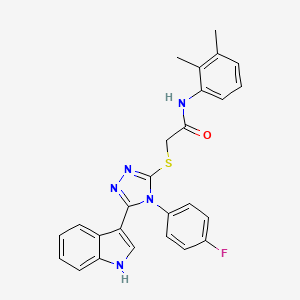

1-(吡啶-2-基甲基)环丙胺二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of cyclopropane derivatives can be achieved through various methods. For instance, the Vilsmeier-Haack reaction of 1-acetyl,1-carbamoyl cyclopropanes has been used to develop a one-pot synthesis of highly substituted pyridin-2(1H)-ones, which involves sequential ring-opening, haloformylation, and intramolecular nucleophilic cyclization reactions . Additionally, the rearrangement of 1,2-cyclopropanated sugars with amines promoted by Zn(OTf)2 has been described, yielding 3-polyhydroxyalkyl-substituted pyrrole derivatives . Another method involves the reaction of 1-carbamoyl-]-[3-(dimethylamino)propenoyl]cyclopropanes with phosphoryl chloride or phosphorus tribromide to synthesize halogenated pyridin-2(1H)-ones .

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives can be complex, with multiple chiral centers and potential for various stereoisomers. For example, the epimerization of 3-polyhydroxyalkyl-substituted pyrrole derivatives can invert the stereochemistry at the free hydroxyl group, leading to numerous possible stereoisomers . X-ray crystal structure analysis has been used to determine the configuration of cyclopropane rings in novel purine and pyrimidine derivatives, showing a perpendicular disposition of the cyclopropane ring atoms to attached atoms of the benzamido and methoxycarbonyl moiety .

Chemical Reactions Analysis

Cyclopropane derivatives can undergo a variety of chemical reactions. Pyridinium ylide assisted synthesis has been used to create highly stereoselective polysubstituted cyclopropane derivatives, which have shown significant antimicrobial and nematicidal activities . Additionally, 1-nitro- and 1-cyano-cyclopropyl ketones have been used as precursors for the regiospecific synthesis of 4-nitro- and 4-cyano-dihydropyrroles, which can be further oxidized to form densely functionalized pyrroles .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives can vary widely depending on their specific substituents and structure. For instance, the luminescent properties of cyclopalladated and cyclometalated complexes have been studied, with emission peaks observed in dichloromethane solution under UV irradiation . The electronic polarization of the vinylogous amide portion in some cyclopropane derivatives has been noted, with the oxygen atom carrying a partial negative charge and the nitrogen atom carrying a partial positive charge .

科学研究应用

化学抑制剂和细胞色素 P450 选择性

"1-(吡啶-2-基甲基)环丙胺二盐酸盐" 与细胞色素 P450 (CYP) 同工型的化学抑制剂研究密切相关。化学抑制剂对 CYP 同工型的选择性和效力对于理解药物-药物相互作用和代谢至关重要。例如,与所讨论的化学结构密切相关的抑制剂苯乙肼已被研究其对 CYP2A6 的选择性,突出了吡啶衍生物在药物化学中的重要性 (Khojasteh 等人,2011).

药物化学中的吡啶衍生物

包括 "1-(吡啶-2-基甲基)环丙胺二盐酸盐" 在内的吡啶衍生物在各种医学应用中发挥着重要作用。这些化合物表现出一系列生物活性,例如抗真菌、抗菌、抗氧化和抗癌活性。吡啶衍生物的多样性和药理学重要性已得到广泛综述,强调了它们在开发新治疗剂中的关键作用 (Abu-Taweel 等人,2022).

吡咯烷和吡咯烷衍生物的进展

对吡咯烷及其衍生物(与 "1-(吡啶-2-基甲基)环丙胺二盐酸盐" 具有结构相似性)的研究揭示了其生物学和药理学性质的重要见解。这些化合物已被研究用于治疗各种疾病的潜力,突出了含氮杂环在药物发现中的多功能性和重要性 (Li Petri 等人,2021).

吡咯萘啶的药理活性

吡咯萘啶是一种具有吡啶部分的化合物,已被研究其有效的抗疟活性及其治疗多重耐药性疟原虫菌株的功效。对吡咯萘啶的性质及其与青蒿素的联合治疗的综述强调了正在进行的研究和开发工作,以使用新型治疗剂来解决疟疾 (Bailly,2020).

光电材料和杂环

基于吡啶的杂环的应用已从药理学扩展到光电材料的开发。含有吡啶和嘧啶环的化合物已因其在为电子设备创造新型材料的潜力而被探索,突出了 "1-(吡啶-2-基甲基)环丙胺二盐酸盐" 及其相关结构的跨学科应用 (Lipunova 等人,2018).

作用机制

安全和危害

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed cautiously with water. If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted . It should be kept away from heat/sparks/open flames/hot surfaces .

属性

IUPAC Name |

1-(pyridin-2-ylmethyl)cyclopropan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.2ClH/c10-9(4-5-9)7-8-3-1-2-6-11-8;;/h1-3,6H,4-5,7,10H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLHHXVPFLDEWNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CC2=CC=CC=N2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyridin-2-ylmethyl)cyclopropanamine dihydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-ethoxy-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2546308.png)

![{[3-(Ethoxycarbonyl)-4-(2-methylpropyl)thiophen-2-yl]carbamoyl}methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2546311.png)

![N-(2-methoxyphenethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2546314.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B2546318.png)

![[(1R,2R)-2-(Methoxymethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2546323.png)

![2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride](/img/structure/B2546326.png)